molecular formula C14H13N7OS B4831200 7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4831200
M. Wt: 327.37 g/mol
InChI Key: WZJURZZEAYPTJW-UHFFFAOYSA-N
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Description

The compound 7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a fused pyrido-triazolo-pyrimidinone core with a methylsulfanyl group at position 2 and a 1H-imidazole-4-yl ethyl substituent at position 5. This structure combines a bicyclic triazolo-pyrimidinone scaffold, known for its pharmacological relevance, with a sulfur-containing methyl group and an imidazole-derived side chain.

Properties

IUPAC Name

11-[2-(1H-imidazol-5-yl)ethyl]-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7OS/c1-23-14-18-13-16-7-10-11(21(13)19-14)3-5-20(12(10)22)4-2-9-6-15-8-17-9/h3,5-8H,2,4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJURZZEAYPTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazole ring, the construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, and the introduction of the methylsulfanyl group. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve heating, the use of catalysts, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure the efficient production of high-purity material .

Chemical Reactions Analysis

Types of Reactions

7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, affecting biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the pyrido-triazolo-pyrimidinone core but differ in substituents, enabling comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
7-cyclopentyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Cyclopentyl (7), Methylsulfanyl (2) C₁₄H₁₅N₅OS 301.37 Unknown bioactivity; used in QSPR studies
7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Methoxyethyl (7), 4-Methoxyphenyl (2) C₁₈H₁₇N₅O₃ 351.4 Enhanced solubility due to polar groups
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl acetyl hydrazide derivatives Methyl (5,7), Acetyl hydrazide (2) Varies Varies Herbicidal and fungicidal activity
7-amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Amino (7), Methylfuran (5) C₁₄H₁₄N₆O₂ 298.3 Antiproliferative activity in cancer models

Substituent-Driven Property Variations

2-(1H-imidazol-4-yl)ethyl (Target Compound): The imidazole group may enhance binding to biological targets (e.g., kinases, GPCRs) via hydrogen bonding or π-π interactions. 2-Methoxyethyl (C₁₈H₁₇N₅O₃): Polar side chain increases solubility, as seen in related methoxy-substituted analogues .

Position 2 Substituents: Methylsulfanyl (Target Compound, C₁₄H₁₅N₅OS): Sulfur atoms may confer metabolic stability but could also increase toxicity risk. 4-Methoxyphenyl (C₁₈H₁₇N₅O₃): Aromatic groups improve π-stacking interactions, often linked to enhanced potency in drug-like molecules .

Biological Activity Trends :

  • Antiproliferative Activity : The furan-substituted analogue (C₁₄H₁₄N₆O₂) demonstrated antiproliferative effects in cancer cells, attributed to its planar aromatic system and electron-rich substituents .
  • Agrochemical Activity : Methyl and acetyl hydrazide derivatives (e.g., 5,7-dimethyl compounds) showed herbicidal and fungicidal activity, with chiral centers enhancing efficacy .

Molecular Descriptor Analysis (QSPR/QSAR Insights)

Evidence from van der Waals descriptor studies () suggests that minor geometric and electronic variations in congeneric series (e.g., cyclopentyl vs. imidazole-ethyl substituents) can significantly alter biological activity. For example:

  • LogP : Methylsulfanyl groups (LogP ~2.5) balance lipophilicity, whereas methoxyphenyl substituents (LogP ~3.0) may reduce bioavailability .

Biological Activity

The compound 7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of various heterocyclic precursors. The process often includes the formation of the imidazole and triazole rings, which are crucial for the biological activity of the final product. The following general reaction scheme summarizes the synthesis:

  • Formation of Imidazole Ring : Starting from an appropriate aldehyde and a nitrogen source (e.g., ammonium acetate).
  • Formation of Triazole Ring : Utilizing cyclization reactions with azides or other nitrogen-rich compounds.
  • Final Modifications : Introducing methylsulfanyl and pyridine groups to achieve the desired structure.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, structural modifications have been shown to enhance anticancer properties, with some derivatives demonstrating IC50 values comparable to established chemotherapeutics like cisplatin .
  • Antiviral Properties : Heterocyclic compounds similar to this one have been reported to possess antiviral activities against viruses such as HSV-1. Compounds in related studies have shown up to 91% inhibition of viral replication at specific concentrations .
  • Antimicrobial Effects : Some derivatives have also demonstrated antibacterial and antifungal activities, indicating a broad spectrum of biological applications.

Study 1: Anticancer Activity

A study evaluated a series of triazole derivatives against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The most active compounds showed IC50 values ranging from 2.87 to 3.06 µM, indicating strong potential as anticancer agents .

CompoundCell LineIC50 (µM)
4eSISO2.87
4eRT-1123.06
CisplatinSISO0.24
CisplatinRT-1121.22

Study 2: Antiviral Activity

In another investigation focused on antiviral properties, compounds derived from similar triazole structures were tested against HSV-1. The results indicated that certain compounds could inhibit viral replication significantly while maintaining low cytotoxicity levels .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the triazole and pyrimidine rings can dramatically influence the biological activity:

  • Electron-Withdrawing Groups : Substituents such as chlorine or fluorine at the para position on phenyl rings generally enhance anticancer activity.
  • Alkyl Substituents : Methylsulfanyl groups improve solubility and bioavailability.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including cyclization of imidazole derivatives with pyrido-triazolo-pyrimidine precursors. Key steps include:

  • Cyclization : Using acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) to form the fused triazolo-pyrimidine core .
  • Functionalization : Introducing the methylsulfanyl group via nucleophilic substitution or coupling reactions .
  • Purification : Employing column chromatography or recrystallization to isolate the product . Critical conditions include temperature (60–120°C), solvent selection (DMF or ethanol), and pH control to prevent side reactions .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of 3D conformation and substituent orientation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly during cyclization steps?

Yield optimization strategies include:

  • Catalyst Screening : Testing Brønsted acids (e.g., p-toluenesulfonic acid) or transition-metal catalysts to enhance cyclization efficiency .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproduct formation .
  • Reaction Monitoring : Employing TLC or HPLC to track progress and terminate reactions at peak product concentration .

Q. How should researchers address contradictions in purity data between HPLC and NMR results?

Contradictions may arise from residual solvents or isomeric impurities. Mitigation involves:

  • Orthogonal Techniques : Cross-validate using HPLC (purity), NMR (structural integrity), and elemental analysis (C/H/N ratios) .
  • Advanced Chromatography : Utilize preparative HPLC with gradient elution to separate closely related impurities .

Q. What methodologies are recommended for evaluating the compound’s biological activity, such as enzyme inhibition?

  • In Vitro Assays : Use fluorescence-based assays (e.g., fluorescence polarization) to measure binding affinity to target enzymes .
  • Dose-Response Studies : Determine IC₅₀ values through serial dilutions and nonlinear regression analysis .
  • Control Experiments : Include known inhibitors (e.g., staurosporine) to validate assay conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding modes with target proteins (e.g., kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Models : Corrogate substituent effects (e.g., methylsulfanyl vs. methoxy) with activity data to guide structural modifications .

Q. What role do the imidazole and methylsulfanyl substituents play in modulating bioactivity?

  • Imidazole : Enhances hydrogen bonding with active-site residues (e.g., Asp86 in kinases), improving binding affinity .
  • Methylsulfanyl : Increases lipophilicity (logP), enhancing membrane permeability and bioavailability .
  • Synergistic Effects : Combined substituents may stabilize π-π interactions in hydrophobic enzyme pockets .

Q. What challenges arise during purification, and how can they be resolved?

  • Challenge : Co-elution of byproducts with similar polarity.
  • Solution : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
  • Challenge : Low solubility in common solvents.
  • Solution : Recrystallize from DMSO/ethanol mixtures at controlled cooling rates .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the methylsulfanyl group .
  • Light Exposure : Use amber vials to avoid photodegradation of the triazolo-pyrimidine core .
  • Long-Term Stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can structure-activity relationship (SAR) studies be designed to explore derivatives of this compound?

  • Core Modifications : Synthesize analogs with pyrazole or thiadiazole replacements for the triazole ring .
  • Substituent Variation : Introduce halogens (e.g., F, Cl) at the pyrido position to assess electronic effects .
  • Biological Profiling : Test derivatives against a panel of related enzymes (e.g., kinase isoforms) to identify selectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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